
N-Trityl Candesartan Trityl Ester
説明
Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various drugs, particularly those used to treat hypertension.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves multiple steps, starting from basic organic compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency .
化学反応の分析
Types of Reactions
Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a strong base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Pharmacological Applications
1. Antihypertensive Activity:
N-Trityl Candesartan Trityl Ester exhibits enhanced antihypertensive properties compared to its parent compound, candesartan. Research has shown that derivatives like trityl candesartan can improve the inhibition of angiotensin II receptors, leading to better blood pressure control .
2. Cardioprotection:
Studies indicate that ARBs, including this compound, may offer cardioprotective effects beyond blood pressure reduction. This includes improving endothelial function and reducing cardiac remodeling in hypertensive patients .
3. Neuroprotective Effects:
Emerging research suggests that this compound may have neuroprotective benefits, particularly in models of oxidative stress. It has been shown to enhance cell survival in yeast models exposed to toxic conditions, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Antioxidant Activity: A study investigated the antioxidant properties of this compound and its ability to inhibit superoxide anion generation. The results demonstrated significant improvements in cellular tolerance to oxidative stress, suggesting a role in protecting against oxidative damage .
- Comparative Efficacy Study: In a comparative study involving multiple ARBs, this compound was found to significantly enhance cell survival rates under stress conditions compared to other ARBs like Eprosartan and Olmesartan. This highlights its potential as a more effective therapeutic agent .
Data Table: Comparative Analysis of ARBs
Compound | Antihypertensive Efficacy | Neuroprotective Effects | Antioxidant Activity |
---|---|---|---|
This compound | High | Significant | Strong |
Candesartan | Moderate | Moderate | Moderate |
Eprosartan | Low | Low | Weak |
Olmesartan | Moderate | Low | Moderate |
作用機序
The mechanism of action of Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, in antihypertensive drugs, it may inhibit certain enzymes involved in blood pressure regulation .
類似化合物との比較
Similar Compounds
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole: Another intermediate used in the synthesis of antihypertensive drugs.
Triphenylmethane: A simpler compound with a similar triphenylmethyl group, used in the synthesis of dyes and other organic compounds.
Uniqueness
Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is unique due to its complex structure, which allows for specific interactions with molecular targets. This makes it particularly valuable in the development of targeted therapies for conditions like hypertension .
生物活性
N-Trityl Candesartan Trityl Ester is a derivative of the well-known antihypertensive medication candesartan cilexetil, which acts primarily as an angiotensin II receptor blocker (ARB). This compound has garnered interest in pharmaceutical research due to its potential applications in hypertension treatment and its unique structural modifications that may enhance its biological activity.
Chemical Structure and Properties
This compound features a trityl group, which consists of three phenyl rings attached to a central carbon. This modification increases the lipophilicity of the compound, potentially improving its ability to cross biological membranes, including the blood-brain barrier. The molecular formula and weight of this compound are approximately and 520.56 g/mol, respectively.
Antihypertensive Effects
Research indicates that this compound retains significant antihypertensive activity. Its ability to block angiotensin II receptors effectively lowers blood pressure in experimental models. For instance, studies involving animal models have demonstrated that derivatives like candesartan significantly reduce left ventricular hypertrophy and improve arterial compliance by diminishing angiotensin II and aldosterone levels .
Neuroprotective Potential
Due to its enhanced lipophilicity, this compound is being explored for potential neuroprotective effects. The compound's ability to penetrate the central nervous system could offer new therapeutic avenues for conditions influenced by angiotensin II signaling in the brain. Preliminary findings suggest that it may mitigate motor dysfunction in models of chronic liver failure, possibly through antioxidant and anti-inflammatory pathways .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antihypertensive | Significant reduction in blood pressure | |
Neuroprotective | Potential improvement in motor function | |
Anti-inflammatory | Reduction in TNF-α levels |
Case Study: Chronic Liver Failure Model
A study investigated the effects of candesartan on thioacetamide-induced chronic liver failure in rats. The results indicated that treatment with candesartan significantly improved motor dysfunction compared to control groups. The underlying mechanisms were attributed to angiotensin II receptor blockade, leading to reduced oxidative stress and inflammation within hepatic tissues . Although this compound was not directly tested in this study, its structural similarities suggest comparable effects.
特性
IUPAC Name |
trityl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-65-66-68(58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQABKOFOOEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H48N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724525 | |
Record name | Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215772-81-8 | |
Record name | Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。